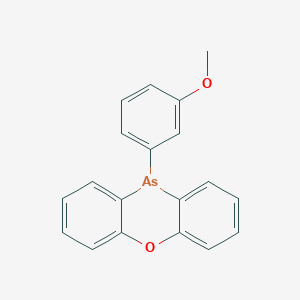
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane is an organotin compound characterized by its unique structure, which includes two tin atoms bridged by sulfur atoms and surrounded by bulky tert-butyl groups
Méthodes De Préparation
The synthesis of 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane typically involves the reaction of tin(IV) chloride with tert-butylthiol in the presence of a base The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition
Reaction of tin(IV) chloride with tert-butylthiol: This step forms an intermediate tin-thiol complex.
Cyclization: The intermediate undergoes cyclization to form the dithiadistannetane ring structure.
Analyse Des Réactions Chimiques
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-tin bonds, forming simpler organotin compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane exerts its effects involves the interaction of its tin atoms with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability. The sulfur atoms in the ring structure can participate in redox reactions, making the compound a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can be compared with other similar compounds, such as:
Tetramethylbutane: A hydrocarbon with a highly branched structure, used as a reference for studying steric effects.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar bulky structure, used in spectroscopy research.
2,4,6-Tri-tert-butylphenol: A phenol with tert-butyl groups, used as an antioxidant in various applications.
The uniqueness of this compound lies in its combination of tin and sulfur atoms, which provides distinct chemical properties and reactivity compared to other organotin compounds.
Propriétés
Numéro CAS |
52196-01-7 |
|---|---|
Formule moléculaire |
C16H36S2Sn2 |
Poids moléculaire |
530.0 g/mol |
Nom IUPAC |
2,2,4,4-tetratert-butyl-1,3,2,4-dithiadistannetane |
InChI |
InChI=1S/4C4H9.2S.2Sn/c4*1-4(2)3;;;;/h4*1-3H3;;;; |
Clé InChI |
JLLWLXNCHDEKQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Sn]1(S[Sn](S1)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


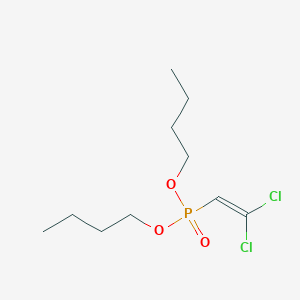
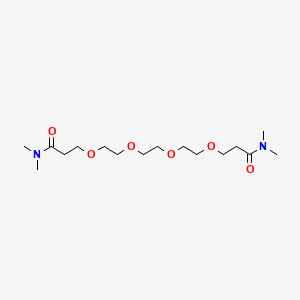
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
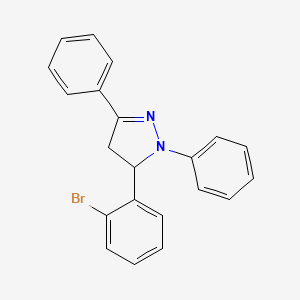

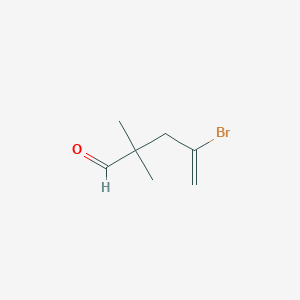
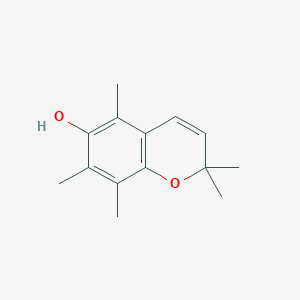

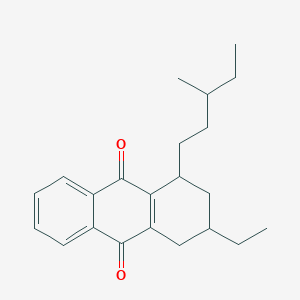

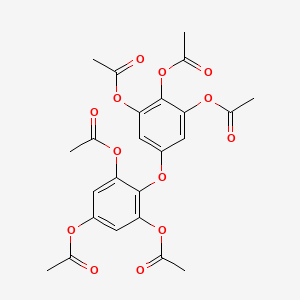
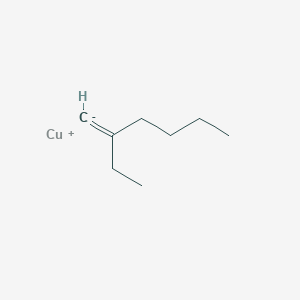
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
